
2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cyclization reactions . For example, 2-aminothiophenol and 4-methoxybenzaldehyde can be cyclized under microwave irradiation and solvent-free conditions to synthesize a related compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Applications De Recherche Scientifique
Anticancer Potential
Imidazole derivatives, including 2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole, have shown promising anticancer potential. A study by Sharma et al. (2014) synthesized a series of imidazole-based compounds evaluated against a panel of human cancer cell lines. The findings highlighted their ability to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, a lung cancer cell line, suggesting their potential as anticancer agents (Sharma et al., 2014).
Corrosion Inhibition
Imidazole derivatives also play a significant role in corrosion inhibition. Prashanth et al. (2021) investigated three new imidazole derivatives for their corrosion inhibition efficacy on mild steel in acidic solutions. Their study found that these compounds exhibit significant corrosion inhibition efficiency, highlighting the role of imidazole derivatives in protecting metals from corrosion (Prashanth et al., 2021).
Biological Activity
The diverse biological activities of imidazole derivatives extend to other areas as well. A compound isolated from the New Zealand ascidian Aplidium sp. D, which is related to the chemical structure of interest, showed activity against P388 leukemia cells in vitro, indicating the potential of imidazole derivatives in leukemia treatment (Copp et al., 1989).
Cardiotonic Agents
Imidazole derivatives have been explored as cardiotonic agents. Schnettler et al. (1982) synthesized a series of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, demonstrating dose-related increases in cardiac contractile force, with minimal effects on heart rate and blood pressure. This suggests their utility in treating congestive heart failure (Schnettler et al., 1982).
Vibrational Spectroscopy and Structural Analysis
Imidazole derivatives' structural and vibrational characteristics have been the subject of study. Arslan and Algül (2008) performed a comprehensive analysis of the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, providing insights into the conformational behavior and structural stability of these compounds (Arslan & Algül, 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2OS/c1-16(2)14-23-20(18-9-11-19(24-3)12-10-18)13-22-21(23)25-15-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWHRSRQSAFNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878402.png)
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)

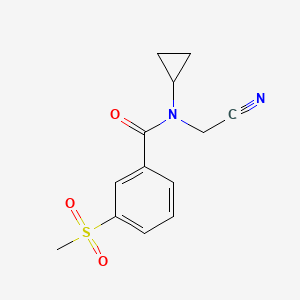
![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)
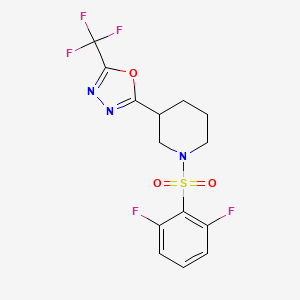
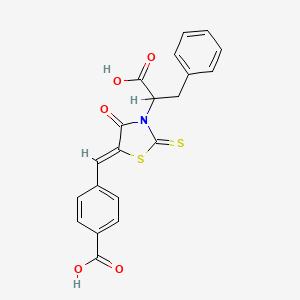
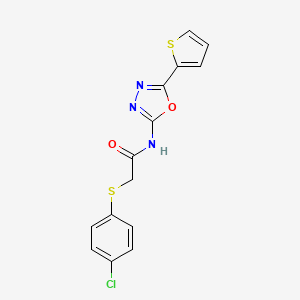
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

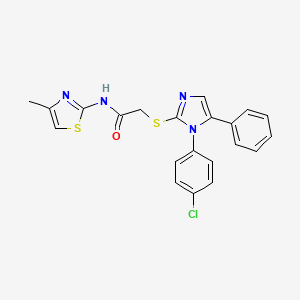
![N-(3,5-dimethoxyphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2878422.png)
![4-[4-(Trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2878424.png)